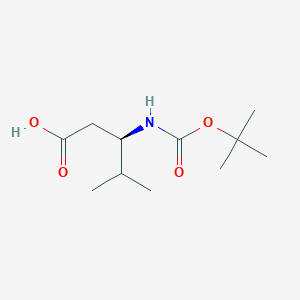

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXMZCJCTUATDM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375829 | |

| Record name | Boc-L-beta-homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183990-64-9 | |

| Record name | Boc-L-beta-homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-beta-homovaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a valuable building block in synthetic organic chemistry and drug discovery.

Core Chemical Properties

This compound, also known as Boc-L-β-homovaline, is a chiral, non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a key intermediate in the synthesis of peptides and other complex organic molecules. Its structural distinction from the proteinogenic α-amino acid valine lies in the position of the amino group, which is on the β-carbon relative to the carboxyl group.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [1][2] |

| CAS Number | 183990-64-9 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 115-120 °C | [3] |

| Optical Rotation | For the (S)-enantiomer: [α]²⁰_D = +22 ± 1° (c=1 in CHCl₃) | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Predicted pKa | 4.45 ± 0.10 | [3] |

| Predicted Boiling Point | 360.4 ± 25.0 °C | [3][4] |

| Predicted Density | 1.061 ± 0.06 g/cm³ | [3][4] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry environment. | [2][3] |

Solubility Profile

While detailed quantitative solubility data is not extensively published, qualitative solubility information indicates that this compound is soluble in many organic solvents.

| Solvent | Solubility |

| Chloroform (CHCl₃) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol (MeOH) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Sparingly soluble to insoluble |

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the protons on the aliphatic chain, the proton attached to the nitrogen (which may be broad and exchangeable), and a sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically ~170-180 ppm), while the carbonyl carbon of the Boc group will be in the range of 155-160 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 80 ppm and 28 ppm, respectively. The remaining aliphatic carbons will appear in the upfield region of the spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A C=O stretching vibration for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

-

A C=O stretching vibration for the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹).

-

An N-H stretching vibration (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the aliphatic parts of the molecule (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometric analysis, typically using electrospray ionization (ESI), would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of it, and the loss of water or carbon dioxide from the carboxylic acid moiety.

Experimental Protocols

Synthesis of this compound

A common synthetic route to β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. The following is a representative protocol for the synthesis of this compound from N-Boc-L-valine.[6]

Step 1: Activation of N-Boc-L-valine

-

Dissolve N-Boc-L-valine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a slight excess (e.g., 1.1 equivalents) of a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, followed by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a mixed anhydride.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

Step 2: Reaction with Diazomethane

-

Prepare a solution of diazomethane in diethyl ether (Caution: Diazomethane is toxic and explosive; this step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).

-

Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.

-

Allow the reaction to proceed at 0 °C for several hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

Step 3: Wolff Rearrangement

-

To the solution containing the diazoketone intermediate, add a catalyst for the Wolff rearrangement, such as silver benzoate or silver oxide, in a suitable solvent like methanol or a mixture of THF and water.

-

Heat the reaction mixture gently (e.g., to 40-50 °C) to promote the rearrangement, which expels nitrogen gas and forms a ketene intermediate. The ketene is then trapped by the solvent (water in this case) to form the homologous carboxylic acid.

Step 4: Work-up and Purification

-

After the reaction is complete, quench any remaining diazomethane with acetic acid.

-

Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Research and Development

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The incorporation of β-amino acids like this one into peptide sequences can lead to peptides with novel secondary structures and enhanced stability towards proteolytic degradation.[7]

The general workflow for incorporating this amino acid into a peptide chain using Boc-SPPS is outlined below.

Role in Medicinal Chemistry

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7] They can act as mimics of natural amino acids, leading to compounds with altered pharmacological profiles. The incorporation of β-amino acids can impart increased metabolic stability to peptide-based drugs. While specific biological activities for this compound itself are not widely reported, as a precursor to β-homovaline containing peptides, it contributes to the development of novel therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block for the synthesis of modified peptides and other biologically active molecules. Its well-defined chemical and physical properties, coupled with established synthetic routes for its preparation and incorporation into larger molecules, make it a valuable tool for researchers in the fields of peptide chemistry, medicinal chemistry, and drug discovery. The information provided in this technical guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

- 1. Boc-D-Val-OH Novabiochem 22838-58-0 [sigmaaldrich.com]

- 2. CAS 183990-64-9: boc-l-beta-homovaline | CymitQuimica [cymitquimica.com]

- 3. BOC-L-BETA-HOMOVALINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. lookchem.com [lookchem.com]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. BOC-L-BETA-HOMOVALINE synthesis - chemicalbook [chemicalbook.com]

- 7. hilarispublisher.com [hilarispublisher.com]

Synthesis and Characterization of Boc-(R)-β-HomoVal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of N-tert-butoxycarbonyl-(R)-β-homovaline (Boc-(R)-β-HomoVal-OH), a chiral building block of significant interest in peptidomimetic and drug discovery research. The incorporation of β-amino acids like β-homovaline into peptide sequences can impart unique conformational constraints and enhanced stability against enzymatic degradation, making them valuable tools for developing novel therapeutics.[1][2]

Synthesis via Arndt-Eistert Homologation

The primary synthetic route to Boc-(R)-β-HomoVal-OH is the Arndt-Eistert homologation of the readily available proteinogenic α-amino acid, Boc-L-Valine-OH. This reliable one-carbon chain extension method proceeds with retention of stereochemistry at the α-carbon, ensuring the desired (R)-configuration in the final β-amino acid product.[1][3][4]

The overall transformation can be visualized as a three-step process:

-

Activation of the Carboxylic Acid: Boc-L-Valine-OH is first converted to a more reactive species, typically a mixed anhydride, to facilitate reaction with diazomethane.

-

Formation of a Diazoketone: The activated Boc-L-Valine reacts with diazomethane to form an intermediate α-diazoketone.

-

Wolff Rearrangement: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is subsequently hydrolyzed to yield the target β-amino acid, Boc-(R)-β-HomoVal-OH.

Experimental Protocol

The following protocol is adapted from the established procedure by Seebach et al. for the synthesis of Boc-protected β-homoamino acids.[3][4]

Materials:

-

Boc-L-Valine-OH

-

N-methylmorpholine (NMM)

-

Ethyl chloroformate (EtOCOCl)

-

Diazomethane (CH₂N₂) in diethyl ether

-

Silver trifluoroacetate (CF₃COOAg)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Triethylamine

-

Dioxane

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous sodium bisulfate (NaHSO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Mixed Anhydride Formation: A solution of Boc-L-Valine-OH (1.0 eq) in anhydrous THF at -15 °C is treated with N-methylmorpholine (1.0 eq). Ethyl chloroformate (1.0 eq) is then added dropwise, and the resulting mixture is stirred for 15 minutes at -15 °C.

-

Diazoketone Synthesis: The freshly prepared mixed anhydride solution is added to a solution of diazomethane in diethyl ether (approx. 3 eq) at -15 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours. Excess diazomethane is quenched by the addition of acetic acid.

-

Wolff Rearrangement and Hydrolysis: The crude diazoketone solution is concentrated under reduced pressure. The residue is redissolved in a mixture of dioxane and water. To this solution, a catalytic amount of silver trifluoroacetate in triethylamine is added. The mixture is stirred at room temperature until the evolution of nitrogen ceases.

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and 1 M NaHSO₄. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford Boc-(R)-β-HomoVal-OH as a white solid.

Characterization Data

The successful synthesis of Boc-(R)-β-HomoVal-OH is confirmed through various analytical techniques. The following table summarizes typical characterization data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | White to off-white solid | |

| Yield | 85-95% (from diazoketone) | [3][4] |

| Melting Point | 115-120 °C | |

| Optical Rotation | [α]²⁰D = +25.0 (c 1.0, CHCl₃) | [3][4] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.95 (d, 1H, NH), 4.10 (m, 1H, CHN), 2.50 (m, 2H, CH₂COOH), 1.95 (m, 1H, CH(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 0.95 (d, 6H, CH(CH₃)₂) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 177.0, 155.5, 79.5, 52.0, 40.0, 31.0, 28.5, 19.5, 18.0 | |

| HRMS (ESI) | m/z calculated for C₁₁H₂₁NO₄Na [M+Na]⁺: 254.1368; Found: 254.1370 |

Quality Control and Purity Assessment

Ensuring the chemical and stereochemical purity of Boc-(R)-β-HomoVal-OH is critical for its application in peptide synthesis and drug development.

Chiral HPLC Method for Enantiomeric Excess (ee) Determination:

-

Column: Chiral stationary phase column (e.g., CHIROBIOTIC T).

-

Mobile Phase: Isocratic mixture of a polar organic solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid).

-

Detection: UV at 210 nm.

-

Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess. The Arndt-Eistert homologation is expected to proceed with high fidelity, yielding an enantiomeric excess of >99%.

Applications in Drug Development

β-amino acids are non-natural building blocks that, when incorporated into peptides, can confer resistance to proteolysis, leading to improved pharmacokinetic profiles. The isopropyl side chain of the valine residue can play a crucial role in molecular recognition and binding to biological targets. The use of Boc-(R)-β-HomoVal-OH allows for the systematic modification of peptide backbones, enabling the exploration of novel chemical space in the design of enzyme inhibitors, receptor agonists/antagonists, and other bioactive molecules.

The logical relationship for its application in drug discovery follows a hierarchical path from the fundamental properties of the molecule to its ultimate use in creating new medicines.

References

Unraveling the Physicochemical Landscape of CAS 162558-37-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as an in-depth resource on the physicochemical properties of the compound identified by CAS number 162558-37-8. A thorough understanding of a compound's physicochemical characteristics is a cornerstone of modern drug discovery and development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive summary of the available data, details the experimental methodologies for key characterizations, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

A comprehensive search of available scientific literature and chemical databases for CAS number 162558-37-8 did not yield specific physicochemical data. This suggests that the compound may be proprietary, novel, or not extensively characterized in publicly accessible resources.

In the absence of direct data for CAS 162558-37-8, this guide will outline the standard experimental protocols used to determine key physicochemical parameters. Researchers investigating a novel compound with this identifier would employ these or similar methods to generate the necessary data for a comprehensive profile.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the fundamental physicochemical properties of a pharmaceutical compound.

Table 1: Key Physicochemical Parameters and Standard Methodologies

| Parameter | Experimental Protocol |

| Melting Point | Capillary Melting Point Method: A small, powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. This provides an indication of purity. |

| Boiling Point | Distillation Method: For liquid compounds, the boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure equals the atmospheric pressure. For high-boiling point compounds, vacuum distillation is employed. |

| Solubility | Equilibrium Shake-Flask Method: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This is repeated for various physiologically relevant buffers. |

| pKa (Acid Dissociation Constant) | Potentiometric Titration: The compound is dissolved in water or a co-solvent and titrated with a standard acid or base. The pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve. |

| LogP (Octanol-Water Partition Coefficient) | Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established. The concentration of the compound in both the octanol and aqueous phases is measured. LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |

Logical Workflow for Physicochemical Profiling

The process of characterizing a new chemical entity (NCE) follows a logical progression. The following diagram illustrates a typical workflow for obtaining and utilizing physicochemical data in early-stage drug discovery.

Conclusion

In-depth Technical Guide: (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid - A Linchpin in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid , a derivative of the amino acid L-valine, serves as a critical building block in the synthesis of a variety of complex organic molecules, most notably in the realm of pharmaceutical development. Its utility lies in the strategic protection of the amino group by a tert-butoxycarbonyl (Boc) group, which allows for controlled and specific chemical reactions. This guide delves into the fundamental role and application of this compound in chemical synthesis, a concept central to its "mechanism of action" in a non-pharmacological context.

While this molecule does not possess a direct mechanism of action in a biological or therapeutic sense, its function as a protected amino acid is paramount in the construction of several key antiviral drugs. The Boc protecting group is stable under various conditions but can be readily removed under mild acidic conditions, making it an ideal tool for chemists.[1]

Core Application in Pharmaceutical Synthesis

The primary application of this compound is in peptide synthesis and the creation of complex pharmaceutical intermediates.[2][3][4] Its structural framework is integral to the synthesis of notable antiviral agents, including:

-

Valacyclovir: An antiviral medication used to treat herpes simplex virus (HSV) infections. The L-valine ester prodrug enhances the oral bioavailability of the active drug, acyclovir.[3]

-

Boceprevir: A protease inhibitor used in the treatment of hepatitis C. A key dipeptide intermediate of Boceprevir is synthesized using a derivative of Boc-L-Valine.[3]

-

Telaprevir: Another potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The synthesis of a crucial peptide fragment of Telaprevir utilizes a precursor derived from Boc-L-Valine.[3]

The "mechanism of action" in this context refers to the chemical transformations this molecule undergoes and facilitates. The workflow for its use in synthesizing a dipeptide intermediate for a drug like Boceprevir is outlined below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-valine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This process involves a nucleophilic acyl substitution where the amino group of L-valine attacks a carbonyl carbon of the Boc anhydride.[1]

Quantitative Data

As a synthetic intermediate, quantitative data such as IC50 or EC50 values are not applicable. The relevant data pertains to its physical and chemical properties.

| Property | Value |

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 183990-64-9[5] |

| Purity | Typically ≥97% |

| Appearance | White to off-white crystalline solid[2] |

| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol[4] |

Experimental Protocols

General Protocol for the Synthesis of a Dipeptide Intermediate (e.g., for Boceprevir)

This protocol outlines a representative method for the coupling of this compound (as a Boc-L-Valine derivative) with L-tert-leucine methyl ester.[3]

Materials:

-

This compound

-

L-tert-leucine methyl ester hydrochloride

-

N-methylmorpholine (NMM)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

Procedure:

-

Amine Salt Neutralization: Dissolve L-tert-leucine methyl ester hydrochloride in DCM and cool to 0°C. Add NMM dropwise and stir for 15 minutes.

-

Coupling Reaction: In a separate flask, dissolve this compound, EDC, and HOBt in DCM. Add this solution to the free amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Ester Hydrolysis:

-

Dissolve the purified dipeptide ester in a mixture of MeOH and H₂O.

-

Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the final dipeptide acid.

-

References

A Comprehensive Review of the Biological Activities of β-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the diverse biological activities exhibited by β-amino acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their unique structural features, which often translate into enhanced metabolic stability and potent biological effects. This review covers their antimicrobial, anticancer, and enzyme inhibitory activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development.

Antimicrobial Activity of β-Amino Acid Derivatives

β-Amino acid derivatives have emerged as a promising class of antimicrobial agents, with many exhibiting potent activity against a broad spectrum of bacteria, including drug-resistant strains.[1] Their mechanism of action often involves the disruption of bacterial cell membranes, a mode of action that is less likely to induce resistance compared to traditional antibiotics that target specific intracellular processes.[2][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various β-amino acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of β-amino acid derivatives against various bacterial strains.

| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |

| Cationic β(2,2)-amino acid | Derivative with M(w) 423.6 | Staphylococcus aureus | 3.8 | [1] |

| Cationic β(2,2)-amino acid | Derivative with M(w) 423.6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.8 | [1] |

| Cationic β(2,2)-amino acid | Derivative with M(w) 423.6 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 3.8 | [1] |

| Cationic β(2,2)-amino acid | Derivative with M(w) 423.6 | Escherichia coli | 7.7 | [1] |

| β-amino acid with a pyrrolidine core | Not specified | Various bacteria | Not specified | [4] |

| 3-{--INVALID-LINK--amino}propanoic acid | Compound 22 & 23 | S. aureus, B. cereus, E. coli, P. aeruginosa | 250 µg/mL | [4] |

| Quinazolinone–lysine conjugates | Compound 30 | Various microbes | Not specified | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5][6][7]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Stock solution of the β-amino acid derivative

-

Sterile diluent (e.g., saline or broth)

-

Pipettes and multichannel pipettor

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of the Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the wells.

-

Serial Dilution of the Compound: A two-fold serial dilution of the β-amino acid derivative is performed in the microtiter plate. This is typically done by adding a defined volume of the stock solution to the first well and then serially transferring a portion of this to subsequent wells containing fresh broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: A well containing only the broth and the bacterial inoculum to ensure the bacteria are viable and can grow under the experimental conditions.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for many common bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualization of Antimicrobial Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of β-amino acid derivatives.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of Anticancer Peptides Using Artificial Intelligence and Combinational Therapy for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. knyamed.com [knyamed.com]

- 5. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. Integrating virtual screening and biochemical experimental approach to identify potential anti-cancer agents from drug databank - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Boc-(R)-beta-homovaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-beta-homovaline, with the chemical name (3R)-3-(tert-butoxycarbonylamino)-4-methylpentanoic acid, is a chiral building block of significant interest in the field of medicinal chemistry and drug development. As a beta-amino acid, it serves as a crucial component in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide chains can induce specific secondary structures and confer resistance to enzymatic degradation, making it a valuable tool for designing novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-beta-homovaline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 183990-64-9[1][2][3][4] |

| Appearance | White to off-white powder |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-(R)-beta-homovaline based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad s | 1H | COOH |

| ~4.8-5.2 | d | 1H | NH |

| ~3.8-4.0 | m | 1H | H-3 |

| ~2.3-2.5 | m | 2H | H-2 (CH₂) |

| ~1.8-2.0 | m | 1H | H-4 |

| 1.45 | s | 9H | Boc (3 x CH₃) |

| 0.9-1.0 | d | 6H | CH(CH₃)₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | C=O (Carboxylic Acid) |

| ~155-157 | C=O (Boc) |

| ~79-81 | C(CH₃)₃ (Boc) |

| ~50-55 | C-3 |

| ~38-42 | C-2 |

| ~30-33 | C-4 |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~18-20 | CH(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3350 | N-H stretch (Amide) |

| 2960-2850 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Boc) |

| ~1520 | N-H bend (Amide II) |

| ~1160 | C-O stretch (Boc) |

Mass Spectrometry (MS)

| m/z | Ion |

| 232.15 | [M+H]⁺ |

| 254.13 | [M+Na]⁺ |

| 176.12 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 132.09 | [M-Boc+H]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Boc-(R)-beta-homovaline. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of Boc-(R)-beta-homovaline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 scans or more, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Record a background spectrum.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument : An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Acquisition :

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel chemical entity like Boc-(R)-beta-homovaline.

Caption: Workflow for the synthesis and spectroscopic characterization of Boc-(R)-beta-homovaline.

Caption: Logical relationships in NMR data interpretation for structural elucidation.

References

The Advent and Evolution of Boc-Protected β-Amino Acids: A Technical Guide for Modern Research

An in-depth exploration of the discovery, synthesis, and application of Boc-protected β-amino acids, offering researchers, scientists, and drug development professionals a comprehensive guide to this pivotal class of molecules.

Introduction: A New Frontier in Peptidomimetics

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s revolutionized peptide synthesis, providing a robust and acid-labile shield for amino groups that became a cornerstone of Bruce Merrifield's Nobel Prize-winning solid-phase peptide synthesis (SPPS).[1] While initially applied to the synthesis of peptides from proteinogenic α-amino acids, the Boc group's utility has expanded significantly. A pivotal development in the field of peptidomimetics has been the application of Boc chemistry to the synthesis and incorporation of β-amino acids into peptide chains.

β-Amino acids, distinguished by the presence of an additional carbon atom in their backbone compared to their α-amino acid counterparts, confer unique structural and functional properties to peptides. Most notably, they impart significant resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide-based therapeutics.[2] The strategic incorporation of Boc-protected β-amino acids has enabled the creation of novel peptide analogs, known as β-peptides and α/β-peptides, with well-defined secondary structures (foldamers) and a wide array of biological activities, including antimicrobial and anti-angiogenic properties.[3][4]

This technical guide provides a detailed overview of the history, synthesis, and application of Boc-protected β-amino acids in research, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

The Historical Context: From α-Peptides to β-Foldamers

The journey of Boc-protected β-amino acids is intrinsically linked to the evolution of peptide chemistry. The Boc group was first introduced as a practical N-protecting group for peptide synthesis in 1957.[5] Its acid-lability, orthogonal to the more permanent side-chain protecting groups like benzyl ethers, made it the preferred choice for the stepwise assembly of peptides on a solid support, a technique pioneered by R.B. Merrifield in the early 1960s.[1]

The initial focus of SPPS was the synthesis of naturally occurring peptides and proteins. However, as the limitations of native peptides as therapeutic agents—primarily their poor metabolic stability—became apparent, researchers began to explore modifications to the peptide backbone. This led to the investigation of β-amino acids. The incorporation of these homologated amino acids was found to create peptides with predictable secondary structures, such as helices and sheets, that are resistant to proteolysis.[] The use of Boc-protected β-amino acids in SPPS allowed for the controlled and efficient synthesis of these novel peptidomimetics, opening up new avenues for drug discovery and development.

Synthesis of Boc-Protected β-Amino Acids

The efficient synthesis of enantiomerically pure Boc-protected β-amino acids is crucial for their application in research. Several methods have been developed, with the Arndt-Eistert homologation and the Mannich reaction being among the most prominent.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classical and widely used method for the one-carbon homologation of carboxylic acids, making it an ideal route for converting readily available N-Boc-α-amino acids into their β-amino acid counterparts.[7] The process involves the activation of the N-Boc-α-amino acid, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) to yield the homologated carboxylic acid or ester.[8]

Table 1: Representative Yields for the Synthesis of Boc-β-Amino Acids via Arndt-Eistert Homologation

| Starting N-Boc-α-Amino Acid | Product Boc-β-Amino Acid Derivative | Yield (%) | Reference |

| Boc-L-Alanine | Boc-β-homoalanine methyl ester | 85 | [] |

| Boc-L-Phenylalanine | Boc-β-homophenylalanine methyl ester | 88 | [] |

| Boc-L-Valine | Boc-β-homovaline methyl ester | 82 | [] |

| Boc-L-Leucine | Boc-β-homoleucine methyl ester | 86 | [] |

| Boc-L-Isoleucine | Boc-β-homoisoleucine methyl ester | 81 | [] |

Mannich Reaction

The Mannich reaction provides a powerful and versatile method for the asymmetric synthesis of β-amino acids through the formation of a carbon-carbon bond.[10] The reaction typically involves the condensation of an enolizable carbonyl compound (or its equivalent), an amine, and a non-enolizable aldehyde. For the synthesis of Boc-protected β-amino acids, asymmetric variations of the Mannich reaction have been developed, often employing chiral catalysts to control the stereochemistry of the newly formed chiral centers.[11]

Table 2: Representative Yields for the Asymmetric Synthesis of Boc-β-Amino Acid Derivatives via Mannich Reaction

| Aldehyde | Imine | Product | Yield (%) | ee (%) | Reference |

| Propionaldehyde | N-Boc-p-anisidine imine | Boc-β³-aminopentanoic acid derivative | 91 | 95 | [12] |

| Isovaleraldehyde | N-Boc-p-anisidine imine | Boc-β³-amino-4-methylpentanoic acid derivative | 85 | 98 | [12] |

| Benzaldehyde | N-Boc-p-anisidine imine | Boc-β³-amino-3-phenylpropanoic acid derivative | 93 | 96 | [11] |

| 4-Chlorobenzaldehyde | N-Boc-p-anisidine imine | Boc-β³-amino-3-(4-chlorophenyl)propanoic acid derivative | 95 | 97 | [11] |

Applications in Drug Discovery and Research

The unique properties of β-peptides have led to their exploration in various therapeutic areas. Their enhanced stability and ability to form well-defined secondary structures make them attractive candidates for mimicking or disrupting protein-protein interactions.

Antimicrobial Peptides

A significant area of research for β-peptides is in the development of novel antimicrobial agents. Many naturally occurring antimicrobial peptides adopt amphipathic helical structures to disrupt bacterial membranes. Synthetic β-peptides can be designed to mimic these structures, offering potent antimicrobial activity with the added benefit of resistance to bacterial proteases.[4]

Table 3: Antimicrobial Activity of β-Peptide Analogs

| Peptide Sequence | Target Organism | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| (β³-hVal-β³-hAla-β³-hLeu)₂ | E. coli | 16 | 5.2 | |

| (β³-hVal-β³-hAla-β³-hLeu)₂ | S. aureus | 8 | 2.6 | |

| H-(β³-HAla-β³-HLys-β³-HVal)₄-NH₂ | E. coli | 6.3 | - | [4] |

| H-(β³-HAla-β³-HLys-β³-HVal)₄-NH₂ | B. subtilis | 3.1 | - | [4] |

| H-(β³-HAla-β³-HLys-β³-HVal)₅-NH₂ | E. coli | 3.1 | - | [4] |

| H-(β³-HAla-β³-HLys-β³-HVal)₅-NH₂ | B. subtilis | 1.6 | - | [4] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

Inhibition of Angiogenesis

Recent studies have highlighted the potential of Boc-protected peptides in modulating cellular signaling pathways. One notable example is the peptide N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), which has been shown to inhibit the angiogenic activity of Vascular Endothelial Growth Factor-A (VEGF-A). BOC2 appears to interact with the heparin-binding domain of VEGF-A, preventing its binding to the VEGFR2 receptor and subsequently inhibiting downstream signaling cascades that lead to endothelial cell proliferation and migration.[5]

Inhibition of VEGF-A signaling by the BOC2 peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of Boc-protected β-amino acids and their peptide derivatives.

Protocol 1: Synthesis of a Boc-Protected β-Amino Acid via Arndt-Eistert Homologation

This protocol describes the conversion of N-Boc-L-phenylalanine to N-Boc-(R)-β-homophenylalanine.

Materials:

-

N-Boc-L-phenylalanine

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

-

Silver benzoate (PhCOOAg)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Ice bath

Procedure:

-

Mixed Anhydride Formation:

-

Dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask.

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add triethylamine (1.1 equivalents) dropwise while maintaining the temperature.

-

Add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not exceed -10 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes.

-

-

Diazoketone Formation (Perform in a well-ventilated fume hood with a blast shield):

-

Filter the cold mixed anhydride solution to remove the triethylammonium chloride precipitate.

-

Slowly add the filtrate to a freshly prepared, cold (0 °C) solution of diazomethane in diethyl ether (approximately 3 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diazoketone.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).

-

Add a catalytic amount of silver benzoate (0.05 equivalents).

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates the disappearance of the diazoketone.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(R)-β-homophenylalanine.

-

Arndt-Eistert homologation workflow.

Protocol 2: Boc Solid-Phase Synthesis of a β-Peptide

This protocol outlines the manual synthesis of a short β-peptide on a Merrifield resin using Boc chemistry.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-β-amino acids

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Isopropanol (IPA)

-

Anhydrous Hydrogen Fluoride (HF) (handle with extreme caution in a specialized apparatus)

-

Anisole

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Loading (First Amino Acid Attachment):

-

Suspend the Merrifield resin in DMF.

-

In a separate flask, dissolve the first Boc-β-amino acid (2 equivalents relative to resin loading) in DMF and add Cs₂CO₃ (0.5 equivalents). Stir until the amino acid dissolves completely.

-

Add the Boc-β-amino acid cesium salt solution to the resin.

-

Heat the mixture at 50 °C and shake for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

-

-

Peptide Synthesis Cycle (Repeated for each amino acid):

-

a. Resin Swelling: Swell the resin in DCM for 30 minutes.

-

b. Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM. Shake for 30 minutes.

-

Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

c. Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

d. Coupling:

-

In a separate vial, dissolve the next Boc-β-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

e. Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add anisole (as a scavenger) to the resin.

-

Carefully condense anhydrous HF into the reaction vessel at -78 °C.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation and purify by reverse-phase HPLC.

-

Boc solid-phase synthesis workflow for β-peptides.

Conclusion

The development and application of Boc-protected β-amino acids represent a significant advancement in the field of medicinal chemistry and drug discovery. By providing a means to synthesize peptides with enhanced stability and novel structural properties, this class of molecules has enabled the exploration of a previously inaccessible chemical space. The robust synthetic methodologies, such as the Arndt-Eistert homologation and asymmetric Mannich reactions, coupled with the power of solid-phase peptide synthesis, have made the creation of complex β-peptides and foldamers a routine endeavor in many research laboratories. As our understanding of the relationship between the structure and function of these peptidomimetics continues to grow, so too will their potential to address a wide range of therapeutic challenges. The ongoing research into their antimicrobial, anti-angiogenic, and other biological activities promises a bright future for Boc-protected β-amino acids in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-3-Boc-amino-4-methylpentanoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

(R)-3-Boc-amino-4-methylpentanoic acid, also known as Boc-L-β-homovaline, is a non-proteinogenic β-amino acid derivative. Its structural features, including the chiral center and the bulky tert-butyloxycarbonyl (Boc) protecting group, make it a valuable building block in medicinal chemistry and drug discovery. The Boc protecting group offers stability under various conditions and can be readily removed under acidic conditions, facilitating its use in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and synthetic applications of (R)-3-Boc-amino-4-methylpentanoic acid for researchers, scientists, and drug development professionals.

Commercial Availability

(R)-3-Boc-amino-4-methylpentanoic acid is commercially available from a range of suppliers specializing in fine chemicals and amino acid derivatives. The typical purity offered is ≥97%. The compound is generally available in research-scale quantities, with options for bulk inquiries.

Table 1: Commercial Suppliers of (R)-3-Boc-amino-4-methylpentanoic Acid

| Supplier | CAS Number | Purity | Available Quantities |

| CookeChem | 183990-64-9 | 97% | Inquire for pack size |

| BLDpharm | 183990-64-9 | Inquire | Inquire |

| Thermo Scientific Chemicals | 183990-64-9 | 95% | 250 mg, 1 g |

| Chiral Quest | Not specified | Inquire | Inquire |

| TITAN | 183990-64-9 | Inquire | 250mg, 100g |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-3-Boc-amino-4-methylpentanoic acid is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for (R)-3-Boc-amino-4-methylpentanoic Acid

| Property | Value | Reference |

| CAS Number | 183990-64-9 | [1][2] |

| Molecular Formula | C11H21NO4 | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Synonyms | (R)-3-(Boc-amino)-4-methylpentanoic acid, Boc-L-β-homovaline, Boc-L-β-leucine | [1] |

| Purity | ≥97% | [1] |

| MDL Number | MFCD01076232 | [1] |

Experimental Protocols

General Protocol for Boc Protection of a β-Amino Acid

This protocol describes a standard procedure for the protection of the amino group of a β-amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

β-Amino acid (e.g., (R)-3-amino-4-methylpentanoic acid)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the β-amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 3 using a 5% citric acid solution.

-

Extract the acidified aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected β-amino acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.[3]

General Protocol for Incorporation into a Peptide using Boc-SPPS

(R)-3-Boc-amino-4-methylpentanoic acid can be incorporated into a peptide sequence using the well-established Boc solid-phase peptide synthesis (SPPS) methodology.

Key Steps in Boc-SPPS:

-

Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, to which the first amino acid is attached.

-

Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIPEA) in DCM.

-

Coupling: The next Boc-protected amino acid (e.g., (R)-3-Boc-amino-4-methylpentanoic acid) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine on the resin.[4]

-

Capping (Optional): To block any unreacted amino groups, an acetylation step can be performed.

-

Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).

Visualizations

Procurement Workflow for (R)-3-Boc-amino-4-methylpentanoic Acid

Caption: A logical workflow for sourcing and procuring the target compound.

General Boc-SPPS Cycle for Peptide Synthesis

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure and conformational properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. The document consolidates available physicochemical data, outlines detailed experimental protocols for its characterization, and presents logical workflows relevant to its synthesis and potential application in drug development. Due to the absence of specific experimental structural data in the public domain, this guide leverages information from closely related analogs and general principles of conformational analysis for N-Boc protected amino acids. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of (R)-β-leucine, is a chiral building block of interest in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability and ease of removal under acidic conditions. Understanding the molecular structure and conformational preferences of this molecule is crucial for its application in the rational design of peptidomimetics and other therapeutic agents. The stereochemistry at the C3 position and the bulky isopropyl and tert-butyl groups are expected to significantly influence its three-dimensional arrangement and, consequently, its biological activity and interaction with molecular targets.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data have been compiled from reputable chemical databases.

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid | PubChem[1] |

| Synonyms | Boc-(R)-beta-homovaline, (R)-N-Boc-3-Amino-4-methylpentanoic acid | PubChem[1] |

| CAS Number | 248924-39-2 | PubChem[1] |

| Molecular Formula | C11H21NO4 | PubChem[1] |

| Molecular Weight | 231.29 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | PubChem[1] |

| InChI Key | LUXMZCJCTUATDM-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the protection of the amino group of (R)-3-amino-4-methylpentanoic acid. The subsequent characterization is essential to confirm the structure and purity of the final product.

Caption: General workflow for the synthesis and characterization.

Conformational Analysis

A study on the crystal structure of a similar molecule, (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, revealed a syn configuration of the partially double amide C-N bond, with a C-N-C-O torsion angle of -14.8(2)°.[2] The crystal packing in this analog is determined by intermolecular O-H···O and N-H···O hydrogen bonds, which link the molecules into a double-chain structure.[2] It is plausible that the title compound adopts a similar conformation around the amide bond due to the steric hindrance of the tert-butyl group.

The overall conformation will be a result of minimizing steric interactions between the bulky isopropyl and tert-butyl groups, as well as intramolecular hydrogen bonding possibilities between the amide proton and the carboxylic acid group.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution.[3] A detailed protocol for the analysis of a Boc-protected amino acid is provided below.

Objective: To elucidate the solution-state conformation of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters would be a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would involve a spectral width of 200-250 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.[3]

-

2D NMR Acquisition (for detailed analysis):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing key information about the 3D structure and conformation.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration using the residual solvent peak.[3]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Analyze the coupling constants (³J values) in the ¹H spectrum to infer dihedral angles via the Karplus equation.

-

Analyze NOESY/ROESY cross-peaks to determine proton-proton proximities, which will help in defining the overall molecular conformation.

-

Expected ¹H NMR Signals:

-

A singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group.[3]

-

Multiplets for the protons of the pentanoic acid backbone.

-

A signal for the amide proton (N-H), the chemical shift of which will be solvent-dependent.

The following diagram illustrates the workflow for NMR-based conformational analysis.

Caption: Workflow for NMR-based conformational analysis.

Relevance in Drug Development

While there is no specific information linking this compound to defined signaling pathways, its nature as a protected β-amino acid makes it a valuable building block in drug discovery. β-amino acids are known to be incorporated into peptides to increase their resistance to enzymatic degradation. The logical flow for utilizing such a compound in a drug development program is outlined below.

Caption: Logical flow for the use of the title compound in drug development.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While a definitive experimental 3D structure is not publicly available, conformational analysis can be effectively carried out using standard techniques such as multi-dimensional NMR spectroscopy. The protocols and workflows detailed in this guide provide a robust framework for researchers and scientists to characterize this molecule and similar Boc-protected amino acids, and to understand their potential role in the broader context of drug discovery and development. Further research, particularly X-ray crystallographic studies, would be invaluable in providing a precise solid-state conformation and validating solution-state models.

References

An In-depth Technical Guide on the Initial Studies and Preliminary Findings of Boc-(R)-β-HomoVal-OH

This technical guide serves as a comprehensive overview of the initial studies and preliminary findings related to the N-Boc-protected β-homoamino acid, Boc-(R)-β-HomoVal-OH. The content herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing a foundational understanding of this compound's synthesis, characterization, and potential biological relevance.

Introduction to β-Homoamino Acids

β-Homoamino acids are a class of β-amino acids that contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This structural modification imparts unique conformational properties, making them valuable building blocks in the synthesis of peptidomimetics and other biologically active molecules. The presence of the β-amino acid structure can lead to increased stability against enzymatic degradation and the ability to form stable secondary structures such as helices and turns. Boc-(R)-β-HomoVal-OH, a derivative of valine, is of particular interest due to the potential for its bulky isopropyl side chain to influence molecular interactions and biological activity.

Synthesis and Characterization

The synthesis of enantiomerically pure β-homoamino acids is a critical step in their study. While specific literature on the optimized synthesis of Boc-(R)-β-HomoVal-OH is not extensively published, a general and widely adopted method involves the Arndt-Eistert homologation of the corresponding N-protected α-amino acid.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation

-

Activation of the α-Amino Acid: N-Boc-protected (R)-Valine is first activated, typically by conversion to a mixed anhydride or an acid chloride. For the mixed anhydride method, Boc-(R)-Val-OH is treated with isobutyl chloroformate in the presence of a tertiary amine base like N-methylmorpholine (NMM) in an anhydrous solvent such as tetrahydrofuran (THF) at a reduced temperature (-15 °C).

-

Reaction with Diazomethane: The activated α-amino acid is then reacted with a solution of diazomethane in diethyl ether. This reaction is highly exothermic and requires careful temperature control. The diazomethane attacks the activated carbonyl group to form a diazoketone intermediate.

-

Wolff Rearrangement: The crude diazoketone is then subjected to a Wolff rearrangement. This is typically achieved by using a silver catalyst, such as silver benzoate or silver oxide, in the presence of a nucleophile, which in this case is water to yield the carboxylic acid. The rearrangement can be promoted by heat or photolysis. The reaction proceeds with the extrusion of nitrogen gas and the migration of the alkyl group to form a ketene, which is subsequently hydrated to the β-homoamino acid.

-

Purification: The final product, Boc-(R)-β-HomoVal-OH, is purified from the reaction mixture using techniques such as extraction and column chromatography on silica gel.

Characterization Data

The structure and purity of the synthesized Boc-(R)-β-HomoVal-OH are confirmed using standard analytical techniques. The expected data from these analyses are summarized in the table below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the Boc protecting group (singlet, ~1.4 ppm), the isopropyl side chain (doublets and multiplet, ~0.9-2.2 ppm), and the α, β, and γ protons of the amino acid backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the amino acid backbone and the isopropyl side chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the expected mass of the compound (e.g., [M+Na]⁺). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the N-H and C=O stretching of the carbamate, and the C=O and O-H stretching of the carboxylic acid. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >95%, on a chiral column to confirm enantiomeric purity. |

Potential Biological Activity and Signaling Pathways

While specific biological studies on Boc-(R)-β-HomoVal-OH are not yet widely reported, β-amino acids and their derivatives are known to interact with various biological targets. One area of interest is their potential to modulate GABAergic signaling. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABAₐ, GABAₑ, and GABA₋) are important drug targets. The structural similarity of β-homoamino acids to GABA suggests they could act as agonists or antagonists of these receptors.

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-(R)-β-HomoVal-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids, such as β-amino acids, into peptides is a key strategy for developing peptidomimetics with enhanced proteolytic stability, unique conformational properties, and improved biological activity. Boc-(R)-β-HomoVal-OH is a chiral β-amino acid analog of valine that can induce specific secondary structures, like helices and turns, in peptides. This document provides a detailed protocol for the incorporation of Boc-(R)-β-HomoVal-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Boc-(R)-β-HomoVal-OH | Synthesis Grade | Various |

| MBHA Rink Amide Resin | 100-200 mesh, 0.5-1.0 mmol/g | Various |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Various |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various |

| Dichloromethane (DCM) | ACS Grade | Various |

| N,N-Dimethylformamide (DMF) | ACS Grade | Various |

| Diisopropylethylamine (DIPEA) | Reagent Grade | Various |

| Piperidine | Reagent Grade | Various |

| Acetic Anhydride | Reagent Grade | Various |

| Pyridine | Reagent Grade | Various |

| Diethyl ether | ACS Grade | Various |

Experimental Protocols

General Workflow for Boc-SPPS

The overall workflow for incorporating Boc-(R)-β-HomoVal-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below. This process involves sequential deprotection and coupling steps to build the peptide chain on a solid resin support.

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Step-by-Step Synthesis Protocol

This protocol details the incorporation of Boc-(R)-β-HomoVal-OH following the coupling of a preceding amino acid on MBHA Rink Amide resin.

1. Resin Preparation:

-

Swell 1 g of MBHA Rink Amide resin in 10 mL of Dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM.

2. Boc Deprotection:

-

Add 10 mL of 25% (v/v) Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL) and N,N-Dimethylformamide (DMF) (2 x 10 mL).

3. Neutralization:

-

Add 10 mL of 5% (v/v) Diisopropylethylamine (DIPEA) in DMF to the resin.

-

Agitate for 5 minutes.

-

Repeat the neutralization step once more.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Coupling of Boc-(R)-β-HomoVal-OH:

-

In a separate vial, dissolve Boc-(R)-β-HomoVal-OH (3 equivalents relative to resin loading), and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the β-amino acid, a longer coupling time is recommended.

-

Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.

Caption: Activation and coupling of Boc-(R)-β-HomoVal-OH to the peptide-resin.

5. Capping (Optional but Recommended):

-

To block any unreacted free amines, treat the resin with a capping mixture of acetic anhydride/pyridine/DCM (1:2:3 v/v/v) for 20 minutes.

-

Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

6. Final Cleavage and Deprotection:

-

After the entire peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-